molecular formula C6H9Br2N B2759141 7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis CAS No. 1807939-56-5

7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis

Katalognummer B2759141
CAS-Nummer: 1807939-56-5
Molekulargewicht: 254.953
InChI-Schlüssel: AJNIXRINLKCETA-UHNVWZDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis” is a chemical compound with the molecular formula C6H9Br2N . It has a molecular weight of 254.953.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a seven-membered ring with two bromine atoms attached at the 7th position and a nitrogen atom at the 3rd position .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as “7,7-dibromo-3-vinylbicyclo[4.1.0]heptane” have been studied. For instance, the reaction of “7,7-dibromo-3-vinylbicyclo[4.1.0]heptane” with LiMe leads to products derived by insertion of a cyclopropylidene into the C–H bonds .

Wissenschaftliche Forschungsanwendungen

Structural Characterization and Synthesis Pathways

The bridged heterocyclic nucleus found in epibatidine, namely 7-azabicyclo[2.2.1]heptane (7-azanorbornane), has been structurally characterized in its hydrochloride salt form, shedding light on its potential applications in chemical synthesis and medicinal chemistry (Britvin & Rumyantsev, 2017). Additionally, N-Arylmethyl-7-azabicyclo[2.2.1]heptane derivatives have been synthesized through a series of steps involving deprotection, bromination, and cyclization, highlighting a methodological approach to accessing a variety of bicyclic structures with potential relevance in drug discovery and development (Gómez et al., 2009).

Analogues and Derivatives Development

A notable advancement in the synthesis of rigid non-chiral analogues, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, provides a foundation for the development of compounds that could serve as intermediates in pharmaceutical synthesis or as tools in the study of biological systems (Kubyshkin, Mikhailiuk, & Komarov, 2007). Furthermore, the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams and their transformation into methyl cis-3-aminotetrahydrofuran-2-carboxylates demonstrate the utility of these bicyclic systems in the synthesis of complex molecules that could have applications in medicinal chemistry and drug design (Mollet, D’hooghe, & Kimpe, 2012).

Molecular Structure and Stability

The study of the robust trans-amide helical structure of oligomers of bicyclic mimics of β-proline underscores the potential of these structures in the design of peptidomimetics and the development of novel therapeutic agents, showcasing the impact of positional switching of bridgehead substituent on amide cis-trans equilibrium and molecular stability (Wang et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of (1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane are currently unknown. This compound is a type of bicyclo[4.1.0]heptene , a class of molecules that have been used as building blocks in organic synthesis . .

Mode of Action

The mode of action of (1S,6S)-7,7-Dibromo-3-azabicyclo[41Bicyclo[4.1.0]heptenes can undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions . These reactions can proceed both with and without opening of the cyclopropyl ring . .

Biochemical Pathways

The biochemical pathways affected by (1S,6S)-7,7-Dibromo-3-azabicyclo[41Bicyclo[4.1.0]heptenes can be involved in a variety of chemical reactions and transformations

Result of Action

The molecular and cellular effects of (1S,6S)-7,7-Dibromo-3-azabicyclo[41The compound is a type of bicyclo[4.1.0]heptene , which can undergo a variety of transformations . .

Eigenschaften

IUPAC Name

(1S,6S)-7,7-dibromo-3-azabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNIXRINLKCETA-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C2(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1C2(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.